Estradiol-13C6
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Overview
Description
Estradiol-13C6 is a labeled form of estradiol, a steroid hormone that plays a crucial role in the development and maintenance of female reproductive tissues and secondary sexual characteristics. The “13C6” label indicates that six carbon atoms in the estradiol molecule have been replaced with the carbon-13 isotope, making it useful for various scientific studies, particularly in the fields of pharmacokinetics and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Estradiol-13C6 typically involves the incorporation of carbon-13 into the estradiol molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis process. One common method involves the use of labeled acetates or other carbon-13 enriched starting materials, which are then subjected to a series of chemical reactions to produce the labeled estradiol .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This often includes the use of advanced chromatographic techniques for purification and the implementation of stringent quality control measures to ensure the consistency and reliability of the labeled compound .
Chemical Reactions Analysis
Types of Reactions
Estradiol-13C6 undergoes various chemical reactions, including:
Oxidation: Estradiol can be oxidized to estrone, another form of estrogen.
Reduction: Estrone can be reduced back to estradiol.
Substitution: Various functional groups can be introduced into the estradiol molecule through substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for introducing new functional groups
Major Products
The major products formed from these reactions include estrone (from oxidation) and various substituted estradiol derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Estradiol-13C6 is widely used in scientific research due to its labeled nature, which allows for precise tracking and quantification in various studies. Some key applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of estradiol in the body.
Metabolism: Investigating the metabolic pathways and identifying metabolites of estradiol.
Clinical Research: Used in clinical studies to understand the role of estradiol in various physiological and pathological conditions.
Environmental Analysis: Monitoring the presence and effects of estradiol in environmental samples .
Mechanism of Action
Estradiol-13C6 exerts its effects by binding to estrogen receptors (ERα and ERβ) in target cells. Upon binding, the receptor-ligand complex translocates to the nucleus, where it regulates the transcription of specific genes involved in various physiological processes. This includes the development and maintenance of female reproductive tissues, regulation of the menstrual cycle, and modulation of bone density .
Comparison with Similar Compounds
Estradiol-13C6 is unique due to its carbon-13 labeling, which distinguishes it from other forms of estradiol. Similar compounds include:
Estrone: Another form of estrogen that can be interconverted with estradiol.
Estriol: A weaker estrogen primarily produced during pregnancy.
Ethinylestradiol: A synthetic form of estradiol used in oral contraceptives .
This compound’s labeled nature makes it particularly valuable for research applications, providing insights that are not possible with unlabeled compounds.
Properties
Molecular Formula |
C18H24O2 |
---|---|
Molecular Weight |
278.34 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17S)-13-(113C)methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17+,18+/m1/s1/i1+1,6+1,7+1,16+1,17+1,18+1 |
InChI Key |
VOXZDWNPVJITMN-ZCVSQJKHSA-N |
Isomeric SMILES |
[13CH3][13C@]12CC[C@H]3[C@H]([13C@@H]1[13CH2][13CH2][13C@@H]2O)CCC4=C3C=CC(=C4)O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.